1-Chloro-2-ethyl-4-methoxybenzene
Description
1-Chloro-2-ethyl-4-methoxybenzene (C₉H₁₁ClO) is a substituted aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at position 1, an ethyl group (-CH₂CH₃) at position 2, and a methoxy group (-OCH₃) at position 3. The ethyl group contributes hydrophobicity, while the methoxy group enhances polarity, creating a balance that affects its interaction with biological targets and synthetic intermediates.
Properties
CAS No. |
289039-31-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
PKINJTQOHQIIQH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)Cl |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)Cl |
Other CAS No. |
289039-31-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from the specific positions and types of substituents. Below is a detailed comparison with analogous structures:
Substituent Positioning and Reactivity
1-Chloro-4-ethynyl-2-methoxybenzene (C₉H₇ClO):
- Substituents: Cl (1), ethynyl (-C≡CH, 4), OCH₃ (2).
- Key Differences: The ethynyl group introduces sp-hybridized carbon, enabling click chemistry and cross-coupling reactions. The absence of an ethyl group reduces steric hindrance but limits lipophilicity.
- Biological Activity: Exhibits moderate antimicrobial activity due to the ethynyl group’s reactivity.
1-Chloro-4-methoxy-2-(methoxymethyl)benzene (C₁₀H₁₃ClO₂):
- Substituents: Cl (1), OCH₃ (4), -CH₂OCH₃ (2).
- Key Differences: The methoxymethyl group enhances solubility in polar solvents compared to the ethyl group. This compound is more versatile in synthesizing pharmaceuticals.
- 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene (C₁₁H₁₁ClNO₃): Substituents: Cl (1), cyclopropylmethoxy (-OCH₂C₃H₅, 2), CH₃ (4), NO₂ (5). Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta positions. The cyclopropylmethoxy group introduces steric complexity, affecting biological activity.
Electronic and Solubility Profiles
| Compound | Electron Effects | Solubility Profile | Reactivity Trends |
|---|---|---|---|
| 1-Chloro-2-ethyl-4-methoxybenzene | Methoxy (EDG*), ethyl (weakly EDG) | Moderate polarity; lipophilic | Electrophilic substitution at 5 |
| 1-Chloro-4-ethynyl-2-methoxybenzene | Ethynyl (sp-hybridized), methoxy (EDG) | Low solubility in water | Click chemistry applications |
| 4-Chloro-2-methylphenol | Hydroxyl (EDG), Cl (weak EWG**) | High solubility (H-bonding) | Oxidative coupling reactions |
*EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Key Research Findings
- Synthetic Utility : The ethyl group in 1-Chloro-2-ethyl-4-methoxybenzene facilitates Friedel-Crafts alkylation, while the methoxy group directs electrophilic substitution to the para position.
- Biological Potential: Structural analogs with ethynyl or nitro groups (e.g., 1-Chloro-4-ethynyl-2-methoxybenzene) show moderate antimicrobial activity, suggesting the target compound could be optimized for similar applications.
- Material Science Applications : Compounds with methoxyethyl groups (e.g., 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene) exhibit enhanced solubility, highlighting the importance of ether linkages in material design.
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